NI-42 is a nickel-based compound that exhibits unique properties due to its specific chemical composition and structure. Nickel, a transition metal, is known for its versatile oxidation states, primarily +2 and +3, which play a crucial role in its reactivity and applications. NI-42 is characterized by its low thermal expansion coefficient, making it suitable for precision instruments and applications requiring dimensional stability across temperature variations.
NI-42 acts as a selective inhibitor of the bromodomain domain within BRPF proteins []. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones, which are the proteins that package DNA in the nucleus. By binding to the bromodomain, NI-42 disrupts its interaction with acetylated histones, thereby affecting chromatin remodeling and gene expression []. This makes NI-42 a valuable tool for researchers to study the role of BRPF proteins in various biological processes.
The chemical behavior of NI-42 can be understood through various reactions involving nickel. Nickel compounds typically participate in several types of reactions:
Nickel plays an essential role in biological systems, particularly in enzymatic functions. Certain nickel-containing enzymes, such as urease and hydrogenase, are critical for metabolic processes. These enzymes utilize nickel ions to facilitate the conversion of substrates into products through mechanisms that often involve electron transfer and coordination chemistry . The biological activity of nickel compounds is also linked to their potential toxicity; excessive exposure can lead to adverse health effects.
The synthesis of NI-42 can be approached through several methods:
These methods enable the production of NI-42 with specific properties tailored for various applications.
NI-42 finds utility in several fields:
Studies on the interactions of NI-42 with other compounds reveal its potential as a catalyst and its role in various chemical processes. Interaction studies often focus on:
These studies contribute to optimizing the use of NI-42 in practical applications.
Several compounds share similarities with NI-42 due to their nickel content or structural characteristics. Here are some notable examples:
Compound | Composition | Unique Features |
---|---|---|
Nickel(II) Sulfate | NiSO₄ | Commonly used in electroplating and batteries |
Nickel(II) Oxide | NiO | Important for catalysis and battery applications |
Nickel(III) Hydroxide | Ni(OH)₃ | Used as a cathode material in rechargeable batteries |
Nickel Tetracarbonyl | Ni(CO)₄ | Volatile compound used in purification processes |
NI-42 stands out due to its specific low expansion properties, making it particularly suitable for high-precision applications where dimensional stability is critical.
NI-42, chemically known as 4-cyano-N-(1,3-dimethyl-2-oxo-1,2-dihydroquinolin-6-yl)benzenesulfonamide, represents a significant advancement in the development of bromodomain and plant homeodomain finger-containing protein inhibitors [1] [4]. The compound has emerged as a potent and selective chemical probe with a molecular formula of C18H15N3O3S and a molecular weight of 353.39 daltons [1] [2].
The synthesis of NI-42 follows a systematic multi-step approach centered on the N-methylquinolin-2(1H)-one scaffold, which serves as the foundational structural element [12]. The synthetic route begins with the fragment hit N-methylquinolin-2(1H)-one (5b), originally identified as binding to PCAF but subsequently found to exhibit higher affinity for BRPF1 with an IC50 of 4800 nM [12].
The key synthetic pathway proceeds through several critical intermediates. The initial transformation involves the preparation of 6-amino-1,3-dimethylquinolin-2(1H)-one (7) through a five-step sequence performed on multi-gram scale [12]. This process represents a high-yielding, chromatography-free synthesis that begins with 3-methylquinoline (17) as the starting material [12].
Synthetic Step | Starting Material | Product | Yield (%) | Conditions |
---|---|---|---|---|
1 | 3-methylquinoline (17) | 3-methylquinolin-2(1H)-one (18) | 59 | mCPBA oxidation, benzoyl chloride treatment |
2 | Compound 18 | N-methylated product (19) | 95 | NaH, MeI in DMF |
3 | Compound 19 | 6-nitro derivative (20) | 87 | KNO3 in concentrated H2SO4 |
4 | Compound 20 | 6-amino product (7) | 95 | H2, Pd/C catalytic hydrogenation |
5 | Compound 7 | NI-42 (13-d) | 37-61 | 4-cyanobenzenesulfonyl chloride, pyridine |
The transformation of 3-methylquinoline to 3-methylquinolin-2(1H)-one involves a two-step oxidation process using meta-chloroperoxybenzoic acid to form the intermediate N-oxide, followed by rearrangement and hydrolysis of the activated benzoyl ester with aqueous sodium hydroxide [12]. Selective N-methylation is achieved using sodium hydride and methyl iodide in dimethylformamide, providing compound 19 in excellent yield [12].
The introduction of the 6-amino functionality requires nitration with potassium nitrate in concentrated sulfuric acid at controlled temperatures of 0-5°C, yielding the 6-nitro derivative 20 [12]. The reduction of the nitro group is accomplished through catalytic hydrogenation using palladium on carbon under atmospheric hydrogen pressure, producing the key intermediate 6-amino-1,3-dimethylquinolin-2(1H)-one [12].
The final coupling step involves reaction of the 6-amino intermediate with 4-cyanobenzenesulfonyl chloride in the presence of pyridine as base [12]. For larger scale preparations, the reaction employs 1,4-diazabicyclo[2.2.2]octane as base in dimethylformamide, with the sulfonamide product typically precipitating from ice-cold dilute aqueous hydrochloric acid [12].
Structure-activity relationship studies for NI-42 have revealed critical molecular features that govern bromodomain selectivity and potency [12] [18]. The quinolin-2-one scaffold serves as the acetyl-lysine mimetic, with the carbonyl forming a hydrogen bond to the conserved Asn708 at 2.9 Å and establishing a water-mediated hydrogen bond with Tyr665 [12].
The 3-methyl substitution on the quinolin-2-one core represents one of the most significant modifications in the structure-activity relationship profile [12]. Introduction of this methyl group enhances affinity by approximately 10-fold, representing near-maximum feasible binding energy contribution from a buried methyl group in a hydrophobic environment [12]. Crystallographic analysis indicates that the 3-methyl group projects towards Tyr707, with the N1-methyl fitting into the methyl-binding pocket utilized by acetyl-lysine residues of histone substrates [12].
Compound | R1 (N-position) | R3 (C3-position) | X (phenyl substitution) | BRPF1 IC50 (nM) | BRPF2 IC50 (nM) | BRPF3 IC50 (nM) |
---|---|---|---|---|---|---|
12-a | Me | H | H | 65 | 1400 | 7600 |
12-d | Me | H | 4-CN | 43 | 200 | 1000 |
13-d (NI-42) | Me | Me | 4-CN | 7.9 | 48 | 260 |
14-d | Me | Et | 4-CN | 180 | - | - |
15-d | Et | Me | 4-CN | 15 | - | - |
Systematic exploration of phenyl ring substitutions revealed a preference for the 3- and 4-positions over the 2-position for cyano group placement [12]. The 4-cyano substitution (compound 12-d) demonstrated superior activity compared to the 3-cyano analog (12-c), with BRPF1 IC50 values of 43 nM and 56 nM respectively [12]. Combination of electron-withdrawing groups, such as the 3-chloro,4-cyano derivative 12-g, maintained potency but increased lipophilicity without significant advantage [12].
The N1-methyl versus N1-hydrogen preference distinguishes BRPF1 selectivity from BRD4 activity [12]. Limited structure-activity data suggest that BRD4 prefers N1-hydrogen while BRPF1 exhibits preference for N1-methyl substitution, representing a simple structural switch between these bromodomain families [12]. Increasing the C3-alkyl substituent size from methyl to ethyl (compound 14-d) resulted in substantial loss of activity, with BRPF1 IC50 increasing to 180 nM [12].
Co-crystal structure analysis of the related compound 22 with BRPF1B revealed that ligand binding induces conformational changes in the Phe714 gatekeeper residue [12]. The phenyl side chain forms parallel, face-centered π-π stacking interactions with the quinolinone core at approximately 3.6 Å distance [12]. The nitrile group accommodates within a pre-formed hydrophobic cleft involving residue Ile713 at the top of the C helix [12].
The development of NI-42 analogs has focused on systematic modifications to enhance selectivity profiles and explore structure-activity relationships across the bromodomain family [12] [18]. The benzimidazolone scaffold has emerged as an alternative chemical framework, leading to the development of structurally distinct but functionally related inhibitors [9] [27].
Methoxy substitutions in the R2 position of benzimidazolone analogs resulted in loss of TRIM24 activity while maintaining potent BRPF bromodomain inhibition [27]. Compound 8, bearing a methoxy group, exhibited IC50 values of 0.27 μM and 1.2 μM against BRPF1 and BRPF2 respectively, but lost activity against TRIM24 [27]. This selectivity pattern extended across multiple analogs containing methoxy groups in variations of R1 substitution [27].
Phenoxy substitutions in position 6 of the benzimidazolone scaffold considerably improved TRIM24 activity compared to methoxy analogs [27]. This finding highlights the importance of specific substituent choices in achieving desired selectivity profiles across different bromodomain subfamilies [27].
The development of inactive control compounds represents a critical aspect of analog development for chemical probe applications [12]. Compound 16-d was designed as an inactive control by incorporating ethyl groups at both N1 and C3 positions, disrupting key recognition interactions between the quinolone carbonyl and Asn708 as well as the Tyr665 water network [12]. This modification effectively eliminated activity across all tested bromodomains, with IC50 values exceeding 100 μM in BROMOscan assays and greater than 20 μM in AlphaScreen assays [12].
Analog Series | Structural Modification | BRPF1 Activity | Selectivity Impact | Key Finding |
---|---|---|---|---|
Benzimidazolone | R2 methoxy substitution | Maintained | Lost TRIM24 activity | Enhanced BRPF selectivity |
Benzimidazolone | R2 phenoxy substitution | Maintained | Improved TRIM24 activity | Dual-target potential |
Quinolin-2-one | N1,C3 diethyl | Eliminated | Complete loss | Inactive control design |
Quinolin-2-one | 6-benzamide, 7-pyrrolidine | Moderate (220 nM) | BRPF1-BRD9 dual | Alternative selectivity |
Hybrid compound development has explored combinations of successful structural features from different optimization series [12]. Compound 21, incorporating both 6-benzamide and 7-pyrrolidine substitutions, demonstrated modest BRPF1 inhibition with an IC50 of 220 nM [12]. This compound exhibited similar potency against BRD9 (IC50 420 nM), suggesting potential as a BRPF1-BRD9 dual inhibitor for further optimization [12].
The sulfonamide functional group modifications have been extensively explored through systematic variation of the aromatic ring substitution patterns [12]. Introduction of small hydrophobic substituents at the 3-position of the phenyl ring, such as chloro and bromo groups, retained activity while hydrogen bond-forming substituents including nitro, methoxy, and amino groups showed declining activity [12]. This observation suggests the presence of a hydrophobic binding pocket that accommodates specific substituent types [12].
NI-42 demonstrates exceptional target specificity for the bromodomain and plant homeodomain finger-containing (BRPF) family of proteins, which comprises BRPF1, BRPF2, and BRPF3 [1] [2]. The compound exhibits a biased inhibitory profile across the BRPF family members, with the highest potency against BRPF1B [3] [4]. This selectivity pattern reflects the structural similarities and differences within the BRPF bromodomain binding sites [5] [6].
The molecular basis for NI-42's BRPF specificity lies in its quinolin-2-one core structure, which has been optimized through extensive structure-activity relationship studies [7] [8]. The compound occupies the acetyl-lysine binding pocket of BRPF bromodomains with excellent shape complementarity [7]. Co-crystal structure analysis reveals that NI-42 maintains key hydrogen bonding interactions with conserved asparagine residues and water-mediated contacts that are characteristic of BRPF bromodomain recognition [5] [6].
The BRPF family proteins function as scaffolding components within multisubunit histone acetyltransferase complexes of the mixed-lineage leukemia/trithorax (MYST) family [5] [9]. BRPF1 associates with MOZ/MORF acetyltransferases, BRPF2 preferentially forms complexes with HBO1, and BRPF3 shows similar association patterns [5] [10]. NI-42's ability to selectively target these bromodomains while maintaining selectivity over other bromodomain families makes it a valuable chemical probe for dissecting BRPF-specific biological functions [1] [6].
NI-42 demonstrates potent inhibitory activity against all three BRPF bromodomain family members, with a clear preference for BRPF1B [1] [2] [3]. The compound's inhibition profile shows graded potency across the family, with BRPF1B being the most sensitive target.
Table 1: NI-42 BRPF Bromodomain Inhibition Profile
Target | IC₅₀ (nM) | Kd (nM) | Assay Method | Reference |
---|---|---|---|---|
BRPF1B | 7.9 | 40 | BromoScan/AlphaScreen | Igoe et al. 2017 |
BRPF2 | 48 | 210 | BromoScan/AlphaScreen | Igoe et al. 2017 |
BRPF3 | 260 | 940 | BromoScan/AlphaScreen | Igoe et al. 2017 |
The inhibition potency data were obtained using multiple complementary assay formats including BromoScan technology and AlphaScreen-based displacement assays [1] [3]. The BromoScan assays measure direct binding to recombinant bromodomain proteins, while AlphaScreen assays evaluate competitive displacement of acetylated histone peptides [5] [6]. Isothermal titration calorimetry (ITC) was employed to determine thermodynamic binding parameters, providing Kd values that correlate well with the functional IC₅₀ measurements [1] [2].
The six-fold selectivity between BRPF1B and BRPF2, and the thirty-three-fold selectivity between BRPF1B and BRPF3, reflects subtle structural differences in the bromodomain binding pockets [5] [6]. These differences include variations in residue composition within the acetyl-lysine binding site and the surrounding protein architecture that influences inhibitor recognition [11] [12].
NI-42 exhibits excellent selectivity over bromodomains outside the Class IV subfamily, particularly against the extensively studied BET (bromodomain and extra-terminal) family members and other non-Class IV bromodomains [1] [3] [6]. This selectivity profile is crucial for chemical probe applications, as it minimizes off-target effects that could confound biological interpretations.
Table 2: NI-42 Selectivity Profile Against Non-Class IV Bromodomains
Target | IC₅₀ (nM) | Kd (nM) | Selectivity vs BRPF1 (fold) | Assay Method | Reference |
---|---|---|---|---|---|
BRD4 (BD1) | 4500 | Not reported | 570× | BromoScan | MedChemExpress, Igoe et al. |
BRD7 | 82 | Not reported | 10× | BromoScan | MedChemExpress, Igoe et al. |
BRD9 | 310 | 1130 | 39× | BromoScan | Tocris, R&D Systems |
The selectivity over BRD4, the first bromodomain of the BET family protein BRD4, is particularly noteworthy given BRD4's central role in transcriptional regulation and cell cycle control [5] [13]. With a 570-fold selectivity window over BRD4 (BD1), NI-42 provides sufficient specificity for cellular studies without significant BET bromodomain interference [3] [7].
The compound shows moderate selectivity over BRD9 (39-fold) and minimal selectivity over BRD7 (10-fold) [2] [14]. BRD7 and BRD9 belong to the same Class IV subfamily as the BRPF proteins, which explains the reduced selectivity compared to non-Class IV targets [15] [16]. Despite this limited selectivity over BRD7, NI-42 remains useful as a BRPF-biased probe when used at appropriate concentrations and with proper controls [1] [6].
Comprehensive bromodomain selectivity profiling using differential scanning fluorimetry against a panel of 47-49 diverse bromodomains confirmed that NI-42's activity is confined to the Class IV family [5] [6]. Temperature shifts (ΔTm) of less than 1°C were observed for all non-Class IV bromodomains at 10 μM concentrations, indicating minimal off-target binding [1] [8].
NI-42 demonstrates favorable pharmacokinetic properties that support its use in cellular and in vivo studies [1] [2] [17]. The compound exhibits good cellular permeability and sufficient oral bioavailability for mouse pharmacology studies [7] [8].
Table 3: NI-42 Pharmacokinetic and ADME Properties
Property | Value | Notes | Reference |
---|---|---|---|
Oral Bioavailability | 49% (Fpo) | Compatible with oral dosing | Igoe et al. 2017 |
Route of Administration | Oral, suitable for in vivo studies | Demonstrated in mouse models | Igoe et al. 2017 |
Species | Mouse | Pharmacokinetic studies conducted | Igoe et al. 2017 |
Cellular Permeability | Cell permeable | Demonstrated in cellular assays | Chemical Probes Portal |
Membrane Permeability | High artificial membrane permeability | Based on structural properties | R&D Systems |
The oral bioavailability of 49% in mice makes NI-42 suitable for in vivo efficacy studies and pharmacodynamic investigations [17] [7]. This level of bioavailability is considered excellent for a chemical probe and enables meaningful plasma and tissue exposures following oral administration [8].
Cellular permeability studies have confirmed that NI-42 effectively penetrates cell membranes and reaches intracellular targets [1] [18]. The compound's physicochemical properties, including its molecular weight of 353.39 Da and balanced lipophilicity, contribute to its favorable membrane permeation characteristics [2] [19].
Table 4: NI-42 Chemical and Physical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 353.39 Da | Multiple suppliers |
Molecular Formula | C₁₈H₁₅N₃O₃S | Multiple suppliers |
CAS Number | 1884640-99-6 | Multiple suppliers |
Chemical Name | 4-Cyano-N-(1,2-dihydro-1,3-dimethyl-2-oxo-6-quinolinyl)benzenesulfonamide | Sigma-Aldrich, Tocris |
Purity | ≥98% (HPLC) | Multiple suppliers |
Storage Temperature | -20°C | Multiple suppliers |
Solubility in DMSO | 100 mg/mL (282.97 mM) | MedChemExpress |
The compound's solubility profile supports its use in biological assays, with excellent solubility in dimethyl sulfoxide (DMSO) enabling preparation of high-concentration stock solutions [3] [19] [20]. For in vivo applications, appropriate formulation vehicles have been developed to achieve the necessary exposures for pharmacological studies [17] [7].